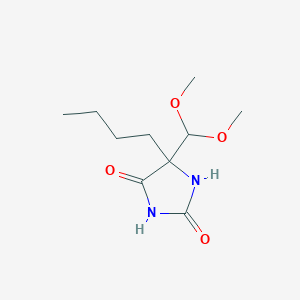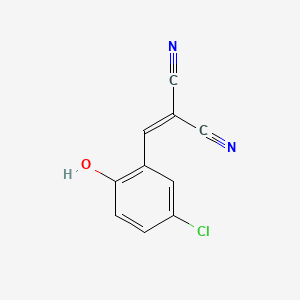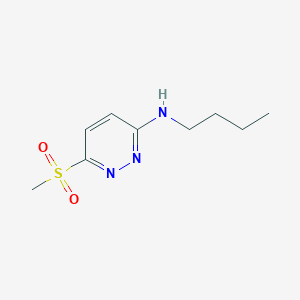
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a fluorophenyl group. These structural features make it a valuable building block in peptide synthesis and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the butanoic acid backbone: The protected amino acid is then coupled with a fluorophenyl derivative to form the desired butanoic acid backbone.
Deprotection: The Fmoc group is removed under mild basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and fluorophenyl group play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. The Fmoc group, when present, serves as a protective group during synthesis and can be removed to reveal the active amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylbutanoic acid
- (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)butanoic acid
- (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid
Uniqueness
The presence of the 2-fluorophenyl group in (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid distinguishes it from other similar compounds. This fluorine substitution can significantly impact the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for various applications.
Eigenschaften
Molekularformel |
C25H22FNO4 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-21-12-6-1-7-15(21)13-22(27)23(24(28)29)25(30)31-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22-23H,13-14,27H2,(H,28,29)/t22?,23-/m0/s1 |
InChI-Schlüssel |
LEQJCVRAXBVUOU-WCSIJFPASA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CC([C@@H](C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)F |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


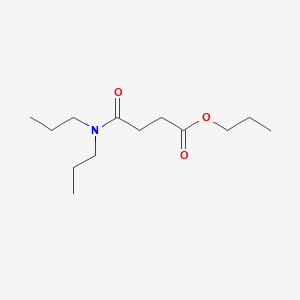
![1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B14003514.png)
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003533.png)
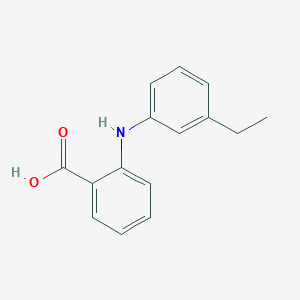
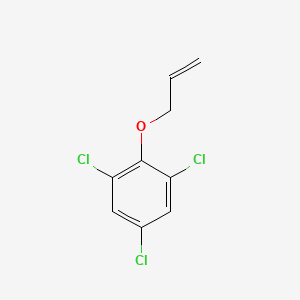

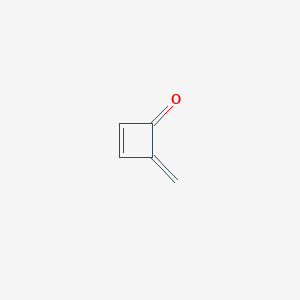
![2-[[2,5-Ditert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14003572.png)
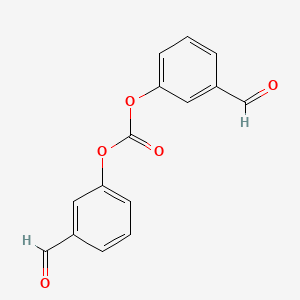
![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)
